4-Bromonaphthalen-2-amine hydrochloride
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Overview
Description
4-Bromonaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H8BrN·HCl. It is a derivative of naphthalene, where a bromine atom is substituted at the 4th position and an amine group at the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalen-2-amine hydrochloride typically involves the bromination of naphthalene followed by amination. One common method is:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Amination: The 4-bromonaphthalene is then reacted with ammonia or an amine under suitable conditions to introduce the amine group at the 2nd position, forming 4-Bromonaphthalen-2-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromonaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-hydroxy-2-naphthylamine or 4-alkoxy-2-naphthylamine.
Oxidation: Formation of 4-bromo-2-nitronaphthalene.
Reduction: Formation of 4-bromo-2-aminonaphthalene.
Scientific Research Applications
4-Bromonaphthalen-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromonaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromonaphthalen-1-amine: Similar structure but with the amine group at the 1st position.
2-Bromonaphthalen-1-amine: Bromine and amine groups at different positions.
4-Chloronaphthalen-2-amine: Chlorine instead of bromine.
Uniqueness
4-Bromonaphthalen-2-amine hydrochloride is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in certain synthetic and research applications.
Properties
IUPAC Name |
4-bromonaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-10-6-8(12)5-7-3-1-2-4-9(7)10;/h1-6H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVUGDJNKRYXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90766-35-1 |
Source
|
Record name | 4-bromonaphthalen-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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